N-[4-chloro-3-(trifluoromethyl)phenyl]-4-iodobenzamide
Description
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3INO/c15-12-6-5-10(7-11(12)14(16,17)18)20-13(21)8-1-3-9(19)4-2-8/h1-7H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGZGROUTXMWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361116 | |
| Record name | N-[4-chloro-3-(trifluoromethyl)phenyl]-4-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6221-56-3 | |
| Record name | N-[4-chloro-3-(trifluoromethyl)phenyl]-4-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amine group.
Acylation: Formation of the benzamide by reacting the amine with an acyl chloride.
Halogenation: Introduction of the chloro and iodo groups through halogenation reactions.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic processes can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The iodo group can be involved in coupling reactions such as Suzuki or Sonogashira coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of analgesics and anti-inflammatory agents.
Pharmaceuticals: The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound is studied for its interactions with biological targets, contributing to the understanding of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-iodobenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and iodo groups can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide: Similar structure with an ethoxy group instead of an iodo group.
4-chloro-3-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of a benzamide structure.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-iodobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and iodo groups allows for versatile chemical modifications, while the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-iodobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group and an iodobenzamide moiety, which contribute to its unique biological activity. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration, while the iodo group may enhance binding interactions with biological targets.
1. Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies have shown that it exhibits significant cytotoxicity against various cancer cell lines, particularly breast cancer cells (MCF7 and MDA-MB-468). For instance, one study reported inhibition percentages of 84.97% and 87.13% at a concentration of 10 µM against these cell lines, respectively .
2. Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties, making it a candidate for further development as an antimicrobial agent. The mechanism by which it exerts this activity may involve the disruption of bacterial cell membranes or interference with essential metabolic pathways.
3. Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It may act by inhibiting specific inflammatory pathways or modulating cytokine production, although detailed mechanisms remain to be fully elucidated.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the trifluoromethyl and chloro groups enhances its binding affinity to proteins or enzymes, potentially altering their activity and leading to various biological effects.
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound against the NCI-60 cancer cell line panel. The results indicated that certain derivatives exhibited selective antiproliferative activity, particularly against breast cancer cell lines, highlighting the potential for targeted cancer therapies .
Case Study 2: Mechanistic Insights
In vivo studies have demonstrated that compounds similar to this compound can induce apoptosis in tumor cells through mechanisms involving caspase activation and PARP cleavage. These findings suggest that the compound may act as a potent inducer of programmed cell death in cancerous tissues .
Summary Table of Biological Activities
Q & A
Q. What are the optimized synthetic routes for N-[4-chloro-3-(trifluoromethyl)phenyl]-4-iodobenzamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling 4-chloro-3-(trifluoromethyl)aniline with 4-iodobenzoyl chloride. Key steps include:
- Coupling Agents : Use of carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a base (e.g., triethylamine) to activate the carboxylic acid intermediate .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) under nitrogen atmosphere to prevent hydrolysis of intermediates .
- Temperature Control : Reactions often proceed at 0–25°C to minimize side reactions like over-iodination .
Yield improvements (>75%) are achieved by stoichiometric control of iodobenzoyl chloride and purification via column chromatography .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions (e.g., trifluoromethyl at δ 120–125 ppm in C) and confirm amide bond formation .
- Mass Spectrometry (HRMS) : Exact mass verification (e.g., m/z 457.93 [M+H]) ensures molecular formula consistency .
- X-ray Crystallography : Resolves steric effects of the bulky 4-iodo and trifluoromethyl groups .
- HPLC-PDA : Purity >95% is validated using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility : Sparingly soluble in water; dissolves in DMSO (50–100 mg/mL) or DMF. Solubility in ethanol is limited (<5 mg/mL) due to hydrophobic trifluoromethyl and iodo groups .
- Stability :
- pH Sensitivity : Stable in neutral buffers (pH 6–8) but degrades under strong acidic/basic conditions (pH <3 or >10) via amide hydrolysis .
- Light Sensitivity : The 4-iodo group necessitates storage in amber vials to prevent photolytic dehalogenation .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what techniques validate these interactions?
Methodological Answer:
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding to kinases or receptors via the iodo group’s halogen bonding and the trifluoromethyl group’s hydrophobic interactions .
- Surface Plasmon Resonance (SPR) : Measures binding affinity (e.g., K = 12 nM for EGFR kinase) by immobilizing the target protein on a sensor chip .
- Cellular Assays : Western blotting confirms downstream pathway modulation (e.g., Akt/GSK-3β inhibition in NSCLC cells) .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies between iodobenzamide derivatives and other halogenated analogs?
Methodological Answer:
- Comparative SAR : Replace iodine with bromine or chlorine to assess potency changes. For example, 4-iodo derivatives show 3-fold higher kinase inhibition than bromo analogs due to enhanced van der Waals interactions .
- Electrophilicity Analysis : Density Functional Theory (DFT) calculations quantify electron-withdrawing effects (e.g., iodine’s polarizability vs. chlorine’s electronegativity) .
- Crystallographic Overlays : Compare binding modes in protein co-crystals to identify steric clashes or favorable interactions .
Q. How can in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies be designed for this compound?
Methodological Answer:
Q. What analytical methods detect degradation products during long-term stability studies?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- LC-MS/MS : Identifies hydrolyzed amide (m/z 315.03) and deiodinated byproducts (m/z 330.98) .
- Accelerated Stability Testing : 6-month studies at 25°C/60% RH show <5% degradation when stored in desiccated, light-protected conditions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Methodological Answer:
- Chiral Intermediates : Use asymmetric catalysis (e.g., BINAP ligands) if stereocenters are present.
- Crystallization-Induced Dynamic Resolution : Enhances enantiomeric excess (ee >98%) via controlled cooling .
- PAT (Process Analytical Technology) : In-line FTIR monitors reaction progress to minimize racemization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
